molecular formula C11H13F2N B1427459 3-[(3,4-Difluorophenyl)methyl]pyrrolidine CAS No. 1337018-79-7

3-[(3,4-Difluorophenyl)methyl]pyrrolidine

Cat. No.: B1427459
CAS No.: 1337018-79-7
M. Wt: 197.22 g/mol
InChI Key: SIHLEGCLLWTHJC-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C11H13F2N It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a 3,4-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Difluorophenyl)methyl]pyrrolidine typically involves the reaction of 3,4-difluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Difluorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(3,4-Difluorophenyl)methyl]pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)-3-methylpyrrolidine
  • 3-(3,4-Difluorophenyl)pyrrolidine

Uniqueness

3-[(3,4-Difluorophenyl)methyl]pyrrolidine is unique due to the presence of the difluorophenylmethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, distinguishing it from other similar pyrrolidine derivatives.

Properties

IUPAC Name

3-[(3,4-difluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9/h1-2,6,9,14H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLEGCLLWTHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3,4-Difluorophenyl)methyl]pyrrolidine
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3-[(3,4-Difluorophenyl)methyl]pyrrolidine
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3-[(3,4-Difluorophenyl)methyl]pyrrolidine
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3-[(3,4-Difluorophenyl)methyl]pyrrolidine
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3-[(3,4-Difluorophenyl)methyl]pyrrolidine
Reactant of Route 6
3-[(3,4-Difluorophenyl)methyl]pyrrolidine

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